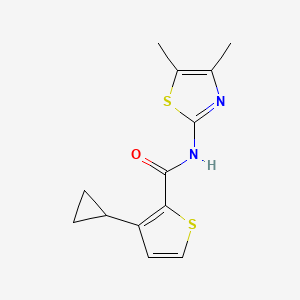
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide works by inhibiting the activity of JAK3, a protein kinase that is involved in the signaling pathways of various cytokines that play a role in the development of autoimmune diseases. By inhibiting JAK3, this compound can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases. However, this compound has also been shown to have some negative effects on the immune system, including an increased risk of infections and a decreased ability to fight off infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for lab experiments is its ability to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases. However, this compound also has some limitations for lab experiments, including its negative effects on the immune system and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases that are based on the mechanism of action of this compound. Another area of focus could be on exploring the potential of this compound for the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential negative effects on the immune system.
Méthodes De Synthèse
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with cyclopropylamine to form 4,5-dimethyl-2-(cyclopropylamino)thiazole. This intermediate is then reacted with 2-bromo-3-chlorothiophene-2-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research has shown that this compound can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases.
Propriétés
IUPAC Name |
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-7-8(2)18-13(14-7)15-12(16)11-10(5-6-17-11)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVIEVXCYYYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
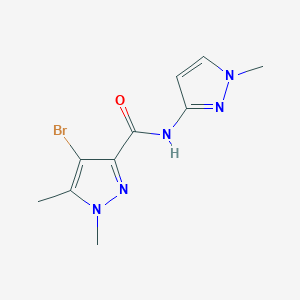
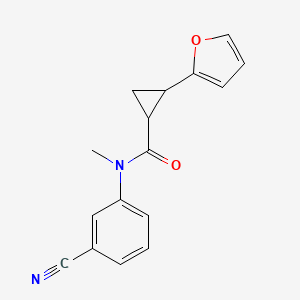


![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
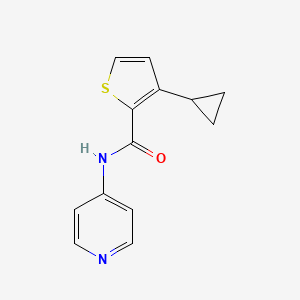
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)
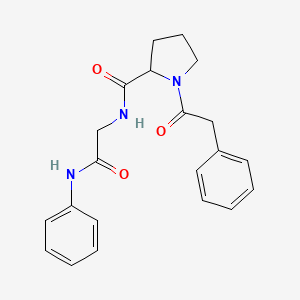
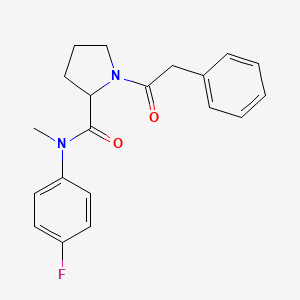
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)

